1,3-Dipropyl-8-p-sulfophenylxanthine

説明

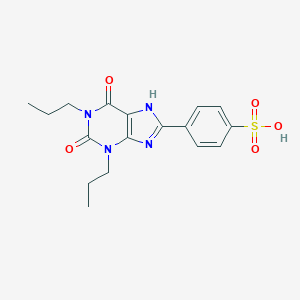

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a xanthine derivative with a molecular formula of C₁₇H₂₀N₄O₅S and a molecular weight of 392.43 g/mol . It is structurally characterized by propyl groups at the 1- and 3-positions and a sulfophenyl substituent at the 8-position. This sulfophenyl group confers high water solubility (1.3 g/L at unspecified temperature) and limits intracellular accumulation due to its negative charge, distinguishing it from lipophilic analogs like 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) .

DPSPX functions as a dual-acting compound:

Adenosine Receptor Antagonist: It exhibits affinity for adenosine receptors (ARs), primarily acting as a non-selective A₁/A₂ antagonist with additional activity at A₂B receptors .

Ecto-Phosphodiesterase (PDE) Inhibitor: DPSPX blocks extracellular PDE activity, preventing the conversion of cAMP to AMP, thereby modulating adenosine production in pathways like the extracellular cAMP-adenosine pathway .

Its applications span cardiovascular and renal research, where it has been shown to reduce myocardial infarct size by suppressing neutrophil inflammation and inhibit pathological cell growth in cardiac fibroblasts and glomerular mesangial cells via adenosine receptor-mediated mechanisms .

特性

IUPAC Name |

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWALGNIFYOBRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237528 | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56462844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89073-57-4 | |

| Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Xanthine Functionalization

The synthesis begins with xanthine (1H-purine-2,6-dione), which undergoes sequential alkylation at the 1- and 3-positions. Propyl groups are introduced via nucleophilic substitution using propyl bromide in a dimethylformamide (DMF) solvent system under reflux (80–90°C, 12–24 hours). Sodium hydride acts as a base to deprotonate the xanthine, facilitating alkylation.

Critical Reaction Parameters :

-

Molar Ratio : Xanthine : propyl bromide = 1 : 2.2

-

Yield : 65–72% after recrystallization in ethanol-water

Sulfophenylation at the 8-Position

The 8-position of 1,3-dipropylxanthine is functionalized via electrophilic aromatic substitution. A sulfophenyl group is introduced using p-sulfophenyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 60°C for 6–8 hours. Alternative methods employ Ullmann coupling with p-sulfophenyl boronic acid, though this requires palladium catalysts and higher temperatures (110–120°C).

Comparative Efficiency :

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | AlCl₃ | 60 | 58 |

| Ullmann Coupling | Pd(OAc)₂ | 110 | 74 |

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors replace batch systems for alkylation steps, reducing reaction time by 40%. Sulfophenylation is conducted in toluene to minimize side reactions, with in-line filtration removing aluminum byproducts.

Economic Considerations :

-

Raw Material Cost : Propyl bromide ($12/kg) vs. p-sulfophenyl chloride ($45/kg)

-

Energy Consumption : 8.2 kWh/kg product

Purification Protocols

Crude product is purified through:

-

Acid-Base Extraction : Adjust pH to 3.5 to precipitate unreacted xanthine derivatives.

-

Column Chromatography : Silica gel with ethyl acetate/methanol (4:1) eluent.

-

Recrystallization : From hot acetonitrile, achieving ≥95% purity.

Purity Metrics :

| Stage | Purity (%) | Mass Recovery (%) |

|---|---|---|

| Post-Extraction | 78 | 92 |

| Post-Chromatography | 93 | 85 |

| Post-Recrystallization | 99 | 75 |

Mechanistic Insights and Byproduct Analysis

Competing Side Reactions

Alkylation at the 7-position occurs in 12–18% of cases unless steric hindrance is maximized. Sulfophenylation faces competition from:

-

Ortho-Substitution (8–15% yield loss)

-

Over-Sulfonation (5–7% yield loss)

Mitigation Strategies :

-

Lower reaction temperature (50°C) during sulfophenylation

-

Use of bulky solvents (e.g., tert-butyl methyl ether)

Byproduct Characterization

Common impurities include:

-

1,3,7-Tripropylxanthine (m/z 279.2)

-

8-(Ortho-Sulfophenyl) Derivative (m/z 392.1)

-

Disulfonated Byproduct (m/z 448.3)

Advanced Catalytic Approaches

化学反応の分析

Types of Reactions

1,3-Dipropyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

科学的研究の応用

Cardiovascular Research

DPSPX has been extensively studied for its effects on cardiovascular physiology. Research indicates that it induces hypertension and cardiovascular injury in animal models.

- Case Study: Hypertension Induction in Rats

- A study demonstrated that continuous infusion of DPSPX at a rate of 30 µg/kg per hour for seven days resulted in significant hypertrophic changes in the smooth muscle of the tail artery and hyperplastic changes in peritoneal fibroblasts and mesenteric arterioles. This was accompanied by an increase in both diastolic and systolic blood pressure, confirming the role of adenosine in vascular regulation .

| Parameter | Control Group | DPSPX Treatment |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 120 ± 5 | 145 ± 6 |

| Diastolic Blood Pressure (mmHg) | 80 ± 4 | 95 ± 5 |

| Left Ventricle Myocyte Size | Normal | Enlarged |

Mechanistic Studies on Xanthine Oxidase Inhibition

DPSPX has been identified as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress when overactive.

- Case Study: XO Activity Inhibition

| Concentration of DPSPX (µM) | XO Activity (%) | Serum Uric Acid (mg/dL) |

|---|---|---|

| 0 | 100 | 5.0 |

| 10 | 75 | 3.8 |

| 50 | 50 | 2.5 |

Neurobiological Applications

DPSPX is also utilized in neurobiological research due to its antagonistic effects on adenosine receptors, which play crucial roles in neurotransmission and neuroprotection.

- Case Study: Effects on Neurotransmission

- Research has shown that blocking adenosine receptors with DPSPX can enhance neurotransmitter release, potentially providing insights into treatments for neurodegenerative diseases. The modulation of cAMP levels by adenosine receptor antagonism has implications for understanding synaptic plasticity and memory formation .

Pharmacological Implications

The pharmacological profile of DPSPX makes it a valuable tool for developing therapeutic strategies targeting adenosine receptors.

- Potential Therapeutic Applications

- Given its ability to modulate vascular tone and influence cardiac function, DPSPX may have therapeutic potential in conditions such as heart failure or pulmonary hypertension. Its role as an adenosine receptor antagonist positions it as a candidate for further drug development aimed at cardiovascular disorders .

作用機序

1,3-Dipropyl-8-p-sulfophenylxanthine exerts its effects by antagonizing adenosine receptors, particularly A1 receptors. This antagonism inhibits the binding of adenosine, a neurotransmitter involved in various physiological processes. By blocking adenosine receptors, the compound can modulate cellular signaling pathways, leading to effects such as increased heart rate and altered neurotransmitter release . Additionally, it inhibits the activity of xanthine oxidase, an enzyme involved in purine metabolism, which can contribute to its physiological effects .

類似化合物との比較

Table 1: Key Xanthine Derivatives and Their Properties

Key Observations :

- Receptor Selectivity : DPSPX’s sulfophenyl group reduces A₁ selectivity compared to DPCPX, which has a cyclopentyl group enhancing A₁ affinity . XAC’s amine side chain confers higher A₂ receptor potency, making it 10-fold more potent than DPSPX in binding assays .

- Solubility : The sulfonate group in DPSPX enhances aqueous solubility, enabling extracellular actions, whereas DPCPX and CPX are lipophilic, favoring intracellular accumulation .

Table 2: Functional Effects in Disease Models

Mechanistic Insights :

- DPSPX vs. DPCPX : Both reduce infarct size, but DPSPX acts extracellularly via anti-inflammatory pathways, while DPCPX targets intracellular A₁ receptors .

- DPSPX vs. XAC : XAC’s higher A₂ affinity makes it superior for receptor mapping, whereas DPSPX’s ecto-PDE inhibition is unique among xanthines .

Enzyme Inhibition Profiles

生物活性

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a xanthine derivative known primarily for its role as an adenosine receptor antagonist . This compound has garnered attention in pharmacological research due to its unique biological activities, particularly its effects on adenosine receptors, xanthine oxidase inhibition, and potential therapeutic applications.

DPSPX has the molecular formula C17H20N4O5S and is characterized by its water solubility , which enhances its bioavailability in biological systems. The compound selectively antagonizes adenosine receptors, particularly the A1 and A2 subtypes, which play crucial roles in various physiological processes including neurotransmission, vascular regulation, and cellular growth.

Target Mechanisms

- Adenosine Receptor Antagonism : DPSPX inhibits the binding of adenosine to its receptors, thereby blocking its physiological effects such as vasodilation and inhibition of neurotransmission .

- Xanthine Oxidase Inhibition : The compound also inhibits xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress by producing uric acid. This inhibition can lead to reduced oxidative damage in tissues .

Cellular Effects

DPSPX has been shown to influence various cellular processes:

- Hypertension and Cardiovascular Injury : Studies in animal models indicate that DPSPX can induce hypertension and cardiovascular injury, suggesting that its antagonistic effects on adenosine receptors may disrupt normal cardiovascular homeostasis .

- Renin Release Modulation : Research has demonstrated that DPSPX plays a significant role in regulating renin release from juxtaglomerular cells, implicating it in renal function and blood pressure regulation .

Case Studies

- Cardiovascular Studies : In a study involving Wistar rats, continuous infusion of DPSPX led to hyperplastic changes in peritoneal tissues, indicating potential long-term effects on tissue growth and cardiovascular health .

- Neurotransmission Modulation : Research highlighted the role of DPSPX in modulating noradrenergic neurotransmission across various tissues. This modulation is significant for understanding the compound's potential impact on neurological disorders .

Pharmacokinetics

DPSPX exhibits favorable pharmacokinetic properties due to its water solubility. The absorption and distribution of the compound are influenced by its solubility profile, allowing for effective interaction with biological targets. The compound's pharmacodynamics are characterized by dose-dependent effects observed in various experimental settings.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Selectivity | Unique Properties |

|---|---|---|---|

| This compound | Adenosine receptor antagonist; XO inhibitor | Slightly selective for A1 | Water-soluble; impacts cAMP pathways |

| Theophylline | Adenosine receptor antagonist | Non-selective | Commonly used as a bronchodilator |

| Caffeine | Adenosine receptor antagonist | Non-selective | Stimulant properties |

Q & A

Q. What are the primary methodologies for synthesizing and purifying DPSPX, and how do structural modifications influence its solubility?

DPSPX is synthesized by introducing sulfophenyl and propyl groups at the 8- and 1,3-positions of the xanthine core. Key steps include condensation reactions and purification via recrystallization or chromatography. The p-sulfophenyl group enhances water solubility, making it suitable for in vitro assays requiring aqueous buffers . For purification, reversed-phase HPLC or ion-exchange chromatography is recommended to isolate the sodium salt form, which improves stability in physiological solutions .

Q. How does DPSPX distinguish between A₁ and A₂ adenosine receptors in binding assays?

Competitive binding assays using radiolabeled agonists (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂) are employed. DPSPX exhibits moderate selectivity for A₁ receptors (Ki ~0.1–1 µM) over A₂ (Ki ~1–5 µM), with a selectivity ratio of ~5–10. To minimize cross-reactivity, use tissue-specific membrane preparations (e.g., brain for A₁, striatum for A₂) and validate results with selective antagonists like DPCPX (A₁) or ZM 241385 (A₂) .

Q. What experimental protocols validate DPSPX’s role as an ecto-phosphodiesterase (PDE) inhibitor?

DPSPX (0.1–1 mM) inhibits ecto-PDEs in cell-based assays by blocking extracellular cAMP/AMP hydrolysis. In oligodendrocytes, pre-treatment with DPSPX reduces 2',3'-cAMP metabolism to 2'-AMP/3'-AMP, measured via HPLC or mass spectrometry. Pair with IBMX (broad-spectrum PDE inhibitor) to distinguish intracellular vs. extracellular PDE activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in DPSPX’s effects on cAMP-adenosine pathways across cell types?

DPSPX’s inhibition efficacy varies depending on cell-specific ecto-PDE isoforms. For example, in neurons, it partially inhibits 2',3'-cAMP-to-2'-AMP conversion but has minimal effect on 3',5'-cAMP. Use pathway-specific assays: (1) Measure adenosine accumulation via LC-MS after incubating cells with 2',3'-cAMP or 3',5'-cAMP; (2) Combine DPSPX with CNPase inhibitors to isolate enzyme-specific effects .

Q. What structural modifications enhance DPSPX’s receptor selectivity or metabolic stability?

Substituting the p-sulfophenyl group with dihydroxyphenyl or carbamoylphenyl groups (e.g., 8-(2-hydroxy-4-methoxyphenyl)) increases A₁ selectivity (A₁/A₂ ratio >90). For metabolic stability, replace the propyl chains with cyclopropyl or fluorinated alkyl groups to reduce hepatic CYP450 oxidation. Validate modifications using in silico docking (AutoDock Vina) and stability assays in liver microsomes .

Q. How should DPSPX be optimized for in vivo studies addressing solubility and blood-brain barrier (BBB) penetration?

While the sulfonate group improves solubility, it limits BBB permeability. For CNS studies, use intracerebroventricular infusion or pair DPSPX with a BBB-penetrating carrier (e.g., liposomal encapsulation). Alternatively, synthesize prodrugs (e.g., ester-protected sulfonate) that hydrolyze in the brain. Monitor plasma stability via LC-MS/MS to confirm bioavailability .

Q. What controls are critical when analyzing DPSPX’s off-target effects in adenosine-independent pathways?

Include (1) adenosine deaminase inhibitors (e.g., EHNA) to prevent endogenous adenosine degradation, and (2) adenosine receptor knockout models to isolate receptor-independent effects. For PDE-independent pathways, use CRISPR-edited cells lacking ecto-PDEs or validate findings with structurally distinct PDE inhibitors (e.g., dipyridamole) .

Methodological Guidelines

- Data Interpretation : Compare metabolite ratios (e.g., 2'-AMP/3'-AMP) across treatment groups using ANOVA with post-hoc Tukey tests. Normalize data to protein content or cell count .

- Contradiction Analysis : Replicate experiments in multiple cell lines (e.g., HEK293 vs. primary oligodendrocytes) and cross-validate with orthogonal techniques (e.g., siRNA knockdown) .

- Ethical Compliance : Adhere to institutional guidelines for animal/cell line use, and disclose DPSPX concentrations exceeding 1 mM due to potential off-target kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。